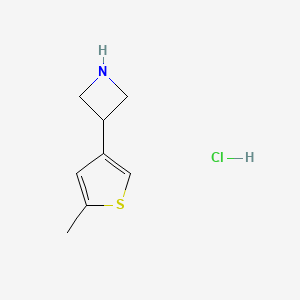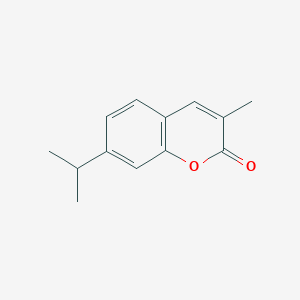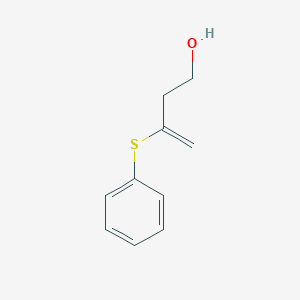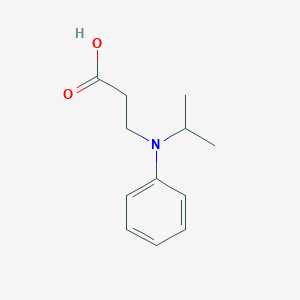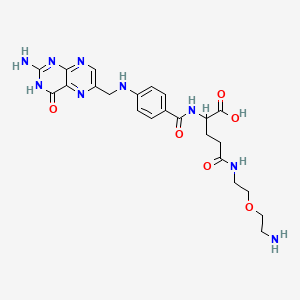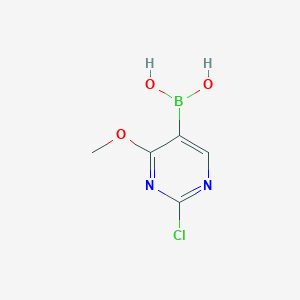
1-(o-Tolyl)cyclobutanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(o-Tolyl)cyclobutanol is an organic compound that belongs to the class of cyclobutanols It features a cyclobutane ring bonded to a hydroxyl group and an o-tolyl group (a benzene ring substituted with a methyl group at the ortho position)
準備方法
Synthetic Routes and Reaction Conditions: 1-(o-Tolyl)cyclobutanol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of o-tolylmagnesium bromide with cyclobutanone can yield this compound. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions: 1-(o-Tolyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of o-tolylcyclobutanone.
Reduction: Formation of 1-(o-Tolyl)cyclobutane.
Substitution: Formation of 1-(o-Tolyl)cyclobutyl halides or amines.
科学的研究の応用
1-(o-Tolyl)cyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(o-Tolyl)cyclobutanol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.
類似化合物との比較
1-(o-Tolyl)cyclobutanol can be compared with other cyclobutanols and tolyl-substituted compounds:
Cyclobutanol: Similar in structure but lacks the o-tolyl group, resulting in different chemical properties and reactivity.
o-Tolylcyclobutane: Lacks the hydroxyl group, affecting its chemical behavior and applications.
1-(p-Tolyl)cyclobutanol: The methyl group is at the para position, leading to different steric and electronic effects.
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
1-(2-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14O/c1-9-5-2-3-6-10(9)11(12)7-4-8-11/h2-3,5-6,12H,4,7-8H2,1H3 |
InChIキー |
SSZPCSHERFZDCS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2(CCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


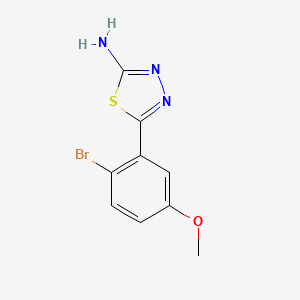
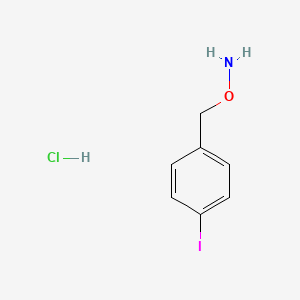
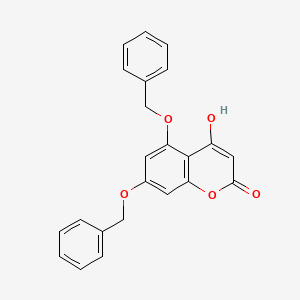

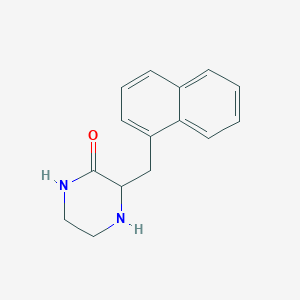
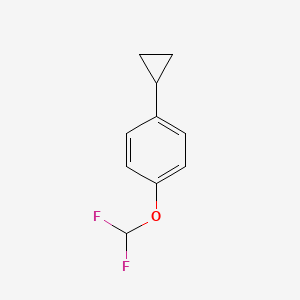
![3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B15337441.png)
